The compound is cataloged under various databases, including PubChem (CID: 22326466) and ChemicalBook (CB Number: CB96187500). It is primarily used for research purposes and is not intended for human consumption. Its classification falls within the category of organic acids, specifically acetic acids substituted with aromatic groups.
The synthesis of 2-(2-(Furan-2-yl)phenyl)acetic acid can be achieved through several methods, though specific protocols may vary. One common approach involves the reaction of furan-2-carboxylic acid with phenylacetic acid under controlled conditions. The following steps outline a typical synthesis pathway:
The molecular structure of 2-(2-(Furan-2-yl)phenyl)acetic acid reveals several key features:
The chemical reactivity of 2-(2-(Furan-2-yl)phenyl)acetic acid includes:
Reactions typically require specific conditions such as temperature control, pH adjustments, and appropriate catalysts to optimize yield and selectivity.
The mechanism of action of 2-(2-(Furan-2-yl)phenyl)acetic acid is not fully elucidated but is believed to involve interactions with biological macromolecules such as proteins or nucleic acids:
The physical and chemical properties of 2-(2-(Furan-2-yl)phenyl)acetic acid include:
The applications of 2-(2-(Furan-2-yl)phenyl)acetic acid are diverse:
2-(2-(Furan-2-yl)phenyl)acetic acid (CAS 568630-25-1) represents a structurally distinct subclass of furan-containing biaryl acetic acids characterized by the direct linkage of the acetic acid moiety to the ortho-position of a phenyl ring bearing a furan-2-yl substituent. Its molecular framework (C₁₂H₁₀O₃, MW 202.21) embodies a privileged heterocyclic motif where the electron-rich furan ring and the carboxylic acid functional group are spatially proximate due to the ortho substitution pattern. This configuration facilitates unique electronic interactions and conformational constraints not observed in meta or para isomers, influencing both physicochemical behavior and biological interactions [3] [6]. Research into this specific positional isomer addresses a significant gap, as studies on furan-phenyl acetic acid derivatives often prioritize para-linked analogs or fused ring systems, leaving the ortho-isomer's potential underexplored despite its distinctive spatial and electronic profile.
Furan heterocycles are ubiquitous pharmacophores in medicinal chemistry, present in >5% of FDA-approved small-molecule drugs [2] [4]. Their incorporation into biarylacetic acid frameworks leverages several advantageous properties:
Table 1: Representative Bioactive Compounds Featuring Furan and Acetic Acid/Related Motifs
Compound Name/Scaffold | Core Structural Feature | Reported Biological Activity | Significance |
---|---|---|---|
2-(2-(Furan-2-yl)phenyl)acetic acid | Ortho-linked furan-phenyl acetic acid | Under investigation (Computational studies suggest COX/5-LOX potential) | Unique ortho constraint enables distinct 3D pharmacophore vs. linear isomers |
Furan-Chalcone Hybrids | Bis-furyl-chalcones (e.g., 21a,c) | Anticancer (A549, A431 cell lines) [5] | Demonstrates furan's role in enhancing cytotoxicity and target engagement |
Furoxan Derivatives | Furoxan (Oxadiazole 1-oxide) + Carboxylic acid | NO donors, Vasodilators, Antiplatelet | Furan derivative acts as nitric oxide releasing pharmacophore |
Furan-based NSAID Analogs | Furan ring linked via spacer to acidic group | COX inhibition, Anti-inflammatory | Validates furan-acetic acid hybrids as anti-inflammatory chemotypes |
2-(2-(Furan-2-yl)phenyl)acetic acid belongs to the class of 2-aryl-2-furylacetic acids, specifically distinguished as the ortho-isomer. Its classification hinges on two key structural aspects:
Table 2: Key Physicochemical and Calculated Structural Parameters of 2-(2-(Furan-2-yl)phenyl)acetic Acid
Property/Parameter | Value/Description | Method/Source | Notes |
---|---|---|---|
CAS Number | 568630-25-1 | Registry [3] [6] | Unique identifier |
Molecular Formula | C₁₂H₁₀O₃ | Elemental Analysis | Confirms composition (MW: 202.21) |
Canonical SMILES | O=C(O)Cc1ccccc1-c1ccco1 | Representation [3] [6] | Encodes molecular structure |
Predicted Boiling Point | 376.1 ± 30.0 °C | Estimation [6] | Indicates volatility/processing temp |
Predicted Density | 1.225 ± 0.06 g/cm³ | Estimation [6] | Relevant for crystallization and formulation |
Predicted pKₐ | 4.21 ± 0.10 | Estimation [6] | Suggests moderate acidity (typical for aryl acetic acids) |
Key Bond Lengths (DFT Est.) | C(aryl)-C(furan): ~1.48 Å; C(aryl)-CH₂: ~1.51 Å; C=O: ~1.21 Å | Computational Modeling [4] | Indicates bond orders and electronic structure |
Dihedral Angle (DFT Est.) | Phenyl-Furan >30° | Computational Modeling [4] | Reflects steric hindrance in ortho isomer |
LogP (Predicted) | 2.32 [3] | Partition coefficient | Indicates moderate lipophilicity |
While aryl acetic acids and furan derivatives are extensively researched individually, the specific chemistry and pharmacology of 2-(2-(furan-2-yl)phenyl)acetic acid remain relatively underexplored, presenting significant knowledge gaps alongside emerging opportunities:
Lack of Robust Routes: Efficient, scalable, and protecting-group-free syntheses specifically optimized for the ortho isomer are a critical unmet need, hindering material supply for biological testing.
Biological Activity Data Scarcity: Empirical data on the in vitro or in vivo activity of this specific isomer is extremely limited compared to fused furan-acetic acid systems (e.g., benzofuran derivatives) or distantly linked analogs.
Mechanistic Insight Absence: The impact of the ortho-induced conformational restriction on target binding (e.g., within the COX active site compared to flexible chain NSAIDs like Ibuprofen) is completely unknown and represents a significant mechanistic question.
Material Characterization Deficiency: Beyond basic identification (CAS, formula, SMILES, predicted properties), comprehensive experimental characterization is lacking.
Table 3: Key Research Gaps and Future Directions for 2-(2-(Furan-2-yl)phenyl)acetic Acid
Research Area | Current Status/Knowledge Gap | Critical Research Need | Potential Impact |
---|---|---|---|
Synthetic Chemistry | Lack of efficient, specific routes | Develop novel one-pot or catalytic methods; Optimize protecting-group strategies | Enable gram-scale production for biological & material testing |
Biological Evaluation | Limited to computational predictions | Conduct in vitro screening (COX, 5-LOX, kinases, cancer cell panels); Validate in silico targets | Establish proof-of-concept bioactivity; Identify lead indications |
Structure-Activity Relationships (SAR) | Non-existent for the ortho isomer | Synthesize analogs (furan substitution, acetic acid bioisosteres, ester prodrugs) | Define pharmacophore; Optimize activity/selectivity; Improve properties |
Structural Characterization | Reliance on prediction & basic data | Obtain X-ray crystal structure; Perform full NMR assignment; Measure pKₐ/logP | Elucidate 3D conformation & supramolecular features; Guide rational design |
Computational Modeling | Preliminary docking on related compounds | Perform high-level DFT/MD on the target & target complexes (e.g., COX-2) | Understand binding mode; Explain ortho effect; Predict metabolites/toxicity |
ADMET Profiling | Only in silico predictions available | Perform experimental ADMET (CYP inhibition, microsomal stability, permeability) | Assess drug-likeness and identify development liabilities early |
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4